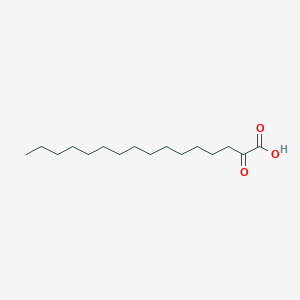

2-Keto palmitic acid

Descripción

Definition and Nomenclature in a Biochemical Context

2-Keto palmitic acid, also known by its IUPAC name 2-oxohexadecanoic acid, is a specialized fatty acid derivative. nih.gov It is characterized by a 16-carbon backbone, identical to that of the common saturated fatty acid, palmitic acid. nih.govwikipedia.orgebi.ac.uk However, it is distinguished by the presence of a ketone functional group at the second carbon position (the alpha-carbon). nih.govsmolecule.com This structural feature classifies it as an alpha-keto acid. np-mrd.org

In biochemical nomenclature, it is often referred to as 2-oxopalmitic acid, 2-ketohexadecanoic acid, or simply 2-keto palmitate. np-mrd.orgwikidata.org The presence of the ketone group makes it a more oxidized form of palmitic acid and a very hydrophobic molecule. nih.govnp-mrd.org It belongs to the class of organic compounds known as long-chain fatty acids, which are defined as fatty acids with an aliphatic tail containing between 13 and 21 carbon atoms. np-mrd.org

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-oxohexadecanoic acid |

| Molecular Formula | C16H30O3 |

| Molecular Weight | 270.41 g/mol |

| Synonyms | This compound, 2-oxo-hexadecanoic acid, 2-oxopalmitic acid |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Reported Natural Occurrence in Biological Systems

This compound has been identified in various biological systems, ranging from marine algae to terrestrial plants. Its presence suggests a role in specific metabolic pathways.

Research has documented the presence of this compound in the marine green alga Ulva pertusa. nih.govnp-mrd.orgwikidata.org Studies have shown that when palmitic acid is incubated with a crude enzyme extract from Ulva pertusa, it can lead to the formation of (R)-2-hydroperoxyhexadecanoic acid, indicating an enzymatic pathway that could involve this compound. researchgate.net Further investigations have also reported its presence in Ulva australis, a species sometimes considered synonymous with Ulva pertusa. nih.govwikidata.orgmdpi.com The compound has been identified as a primary metabolite in these organisms. wikidata.org

In the realm of plant biochemistry, this compound has been identified as an intermediate in the alpha-oxidation of fatty acids in cucumber (Cucumis sativus). nih.gov Research has demonstrated that free fatty acids, rather than their CoA thioesters, are the substrates for this pathway in cucumber. nih.gov Through high-performance liquid chromatography and gas chromatography-mass spectrometry, both 2-hydroxy- and 2-oxopalmitic acids were confirmed as intermediates in the breakdown of palmitic acid. nih.gov An alpha-oxidation enzyme purified from cucumber was shown to convert palmitic acid into pentadecanal and CO2 via these intermediates. nih.gov

The following table provides a summary of the research findings on the natural occurrence of this compound:

| Organism | Finding |

| Ulva pertusa | Reported as a natural product. nih.govnp-mrd.orgwikidata.org |

| Ulva australis | Reported as a natural product. nih.govwikidata.orgmdpi.com |

| Cucumis sativus | Identified as an intermediate in fatty acid alpha-oxidation. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Propiedades

Número CAS |

2570-24-3 |

|---|---|

Fórmula molecular |

C16H30O3 |

Peso molecular |

270.41 g/mol |

Nombre IUPAC |

2-oxohexadecanoic acid |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19) |

Clave InChI |

ZVNHILZUTNYFGT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(=O)C(=O)O |

Origen del producto |

United States |

Biosynthesis and Formation Pathways of 2-keto Palmitic Acid

Enzymatic Pathways: Alpha-Oxidation of Fatty Acids

Alpha-oxidation is a metabolic process that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. nepjol.infowikipedia.org This pathway is crucial for the breakdown of certain branched-chain fatty acids, such as phytanic acid, which contains a methyl group on its beta-carbon that blocks beta-oxidation. microbenotes.comwikipedia.org Additionally, alpha-oxidation is involved in the metabolism of 2-hydroxy fatty acids. nepjol.infonih.gov The process involves a series of enzymatic reactions, including hydroxylation, oxidation, and cleavage, to shorten the fatty acid chain. microbenotes.com The formation of 2-keto palmitic acid is a key step in the alpha-oxidation of 2-hydroxylated straight-chain fatty acids. nepjol.info

The enzymatic reactions of alpha-oxidation are compartmentalized within specific organelles, primarily the peroxisomes in human cells, although mitochondria also play a role. nepjol.info

In humans, alpha-oxidation predominantly occurs in peroxisomes. microbenotes.comwikipedia.orgnih.gov These membrane-bound organelles contain the necessary enzymes to handle the degradation of specific fatty acids, such as very long-chain fatty acids and branched-chain fatty acids. libretexts.orgresearchgate.net Studies on human liver cells and cultured skin fibroblasts have shown that the activity of phytanic acid alpha-oxidation aligns with the peroxisomal marker enzyme, catalase, confirming the peroxisome as the principal site for this pathway in humans. nih.gov The enzymes responsible for converting 2-hydroxy fatty acids into their 2-keto counterparts are also localized to the peroxisome. genecards.orgwikipedia.org

While the primary alpha-oxidation pathway is peroxisomal in humans, mitochondria contribute significantly to fatty acid metabolism. frontiersin.org The end products of peroxisomal beta-oxidation, which can follow an initial alpha-oxidation step, are often transported to mitochondria for complete oxidation to carbon dioxide and water. frontiersin.org There is a notable species-specific difference in the primary site of alpha-oxidation. In rodents, studies have demonstrated that the oxidation of phytanic acid occurs predominantly in mitochondria, in contrast to the peroxisomal localization in humans. nih.gov The rate of phytanic acid oxidation in rat liver mitochondria is substantially higher than in peroxisomes. nih.gov However, in the context of human metabolism, the direct formation of 2-keto acids via alpha-oxidation is mainly a peroxisomal function.

The generation of this compound from its hydroxylated precursor is catalyzed by a specific class of enzymes known as 2-hydroxyacid oxidases.

2-Hydroxyacid oxidase 2 (Hao2) is a peroxisomal enzyme that plays a critical role in the alpha-oxidation of fatty acids. genecards.orgwikipedia.org It belongs to a family of three related enzymes (Hao1, Hao2, and Hao3) that exhibit 2-hydroxyacid oxidase activity but differ in their tissue expression and substrate preferences. nih.gov Hao2 is expressed predominantly in the liver and kidneys. nih.gov

The key characteristic of Hao2 is its high substrate specificity for long-chain 2-hydroxy acids. nih.govgenecards.org Research has shown that Hao2 displays its highest activity toward 2-hydroxypalmitate (the precursor to this compound). nih.govabclonal.com It is also active on other long-chain substrates like 2-hydroxyoctanoate but is not active on short-chain hydroxyacids such as glycolate, glyoxylate, or L-lactate. proteinatlas.orguniprot.org This specificity distinguishes it from Hao1, which is most active on the two-carbon substrate glycolate. nih.gov

Table 1: Research Findings on Human 2-Hydroxyacid Oxidase (HAO) Enzymes

| Enzyme | Gene | Primary Tissue Expression | Primary Substrate(s) | Relevance to this compound |

|---|---|---|---|---|

| HAOX1 | HAO1 | Liver, Pancreas | Glycolate, 2-hydroxy fatty acids | Less specific for long-chain substrates. nih.gov |

| HAOX2 | HAO2 | Liver, Kidney | 2-Hydroxyhexadecanoate (2-hydroxypalmitate) , 2-hydroxyoctanoate | Directly catalyzes the formation of this compound. nih.govgenecards.org |

| HAOX3 | HAO3 | Pancreas | 2-Hydroxyoctanoate (medium-chain) | Preference for medium-chain substrates. nih.gov |

This table summarizes key characteristics of the human HAO enzyme family based on cited research findings.

The direct enzymatic conversion that forms this compound is the oxidation of 2-hydroxyhexadecanoate. This reaction is catalyzed by the Hao2 enzyme. uniprot.orgebi.ac.uk The enzyme utilizes molecular oxygen (O2) as the physiological electron acceptor to oxidize the hydroxyl group at the alpha-carbon (C2) of 2-hydroxyhexadecanoate, transforming it into a keto group. proteinatlas.orguniprot.org This catalytic action results in the formation of 2-oxohexadecanoate (this compound) and hydrogen peroxide (H2O2) as a byproduct. proteinatlas.orguniprot.org

The specific reaction is as follows: 2-hydroxyhexadecanoate + O₂ → 2-oxohexadecanoate + H₂O₂ uniprot.org

This step is a fundamental part of the alpha-oxidation pathway for straight-chain 2-hydroxy fatty acids. nepjol.infogenecards.org

Table 2: Catalytic Activity of 2-Hydroxyacid Oxidase 2 (Hao2)

| Substrate | Product | Enzyme | Organism | Reaction Type |

|---|---|---|---|---|

| 2-Hydroxyhexadecanoate | 2-Oxohexadecanoate | Hao2 | Human, Rat | Oxidation uniprot.orguniprot.org |

This table details the specific oxidative reactions catalyzed by the Hao2 enzyme.

Co-factor Requirements (e.g., FMN)

Role of 2-Hydroxy Acyl-CoA Lyase in Alpha-Ketoacyl-CoA Formation

Precursor Molecules and Intermediates in Alpha-Oxidation Leading to this compound

The formation of this compound begins with its precursor, palmitic acid, and proceeds through key intermediates.

The direct precursor to this compound is 2-hydroxy palmitic acid. nih.gov In cucumber, for example, 2-hydroxy- and 2-oxopalmitic acids have been identified as intermediates in the alpha-oxidation of palmitic acid. nih.gov The enzyme Hao2 catalyzes the oxidation of 2-hydroxyhexadecanoate (the ionized form of 2-hydroxy palmitic acid) to 2-oxohexadecanoate (this compound). uniprot.orguniprot.org This conversion involves the oxidation of the hydroxyl group at the alpha-carbon to a keto group. microbenotes.com

For alpha-oxidation to proceed within cellular compartments like peroxisomes, fatty acids must first be activated. microbenotes.commdpi.com This activation step is catalyzed by an acyl-CoA synthetase, which attaches Coenzyme A (CoA) to the fatty acid, forming a fatty acyl-CoA derivative. microbenotes.combiochemden.com This process is essential for the subsequent enzymatic reactions in the alpha-oxidation pathway, including those involving long-chain fatty acids like palmitic acid. nepjol.infomdpi.com While some alpha-oxidation pathways can utilize free fatty acids, the activation to their CoA esters is a common and crucial step for their metabolism within the cell. nih.govencyclopedia.pub

Formation from Palmitic Acid via 2-Hydroxy Palmitic Acid

Mild Alkaline Hydrolysis Methods

The final step in many synthetic routes to this compound is the saponification, or hydrolysis, of its ester form, typically methyl 2-oxohexadecanoate. nih.gov This reaction must be conducted under mild conditions to avoid degradation of the labile α-keto acid product.

Several protocols for mild alkaline hydrolysis have been developed. One study reports the synthesis of free 2-oxohexadecanoic acid via the hydrolysis of its methyl ester using an aqueous solution of cesium carbonate (Cs2CO3) in methanol. nih.govresearchgate.net Another highly effective and rapid method employs a non-aqueous system of dichloromethane/methanol (9:1 v/v) with a methanolic solution of sodium hydroxide (NaOH). sci-hub.seresearchgate.net This procedure is advantageous because it often leads to the precipitation of the sodium salt of the carboxylic acid, which can be easily isolated by filtration in high purity. sci-hub.se This method has been successfully applied to a variety of esters, including sterically hindered ones, with reactions often completing in minutes at room temperature. sci-hub.searkat-usa.orgresearchgate.net

| Hydrolysis Method | Reagent | Solvent System | Temperature | Typical Reaction Time | Reference |

| Carbonate Hydrolysis | Cesium Carbonate (Cs2CO3) | Aqueous Methanol | Not specified | Not specified | nih.gov |

| Non-aqueous Hydrolysis | Sodium Hydroxide (NaOH) | Dichloromethane/Methanol (9:1) | Room Temperature | Minutes to hours | sci-hub.seresearchgate.net |

Metabolic Fate and Subsequent Transformations of 2-keto Palmitic Acid

Degradation and Carbon Chain Shortening Mechanisms

The breakdown of 2-keto palmitic acid is characterized by the removal of a single carbon atom from the carboxyl end of the molecule. This process is a central feature of fatty acid alpha-oxidation, a pathway distinct from the more common beta-oxidation. microbenotes.comdducollegedu.ac.in

The core mechanism for the degradation of this compound is oxidative decarboxylation. nih.gov In this reaction, the carboxyl group (-COOH) is removed from the 2-keto acid. This process involves the oxidation of the keto acid, leading to the cleavage of the C1-C2 bond. nih.govfiveable.me Studies on analogous 2-keto fatty acids, such as 2-ketostearic acid, have demonstrated that this decarboxylation is catalyzed by an enzyme system that can be found in tissues like the brain. nih.gov This reaction is not a spontaneous event but a controlled enzymatic process. For instance, cytochrome P450 peroxygenases can catalyze an α-oxidative decarboxylation, which proceeds through the formation of an α-keto acid intermediate that is subsequently decarboxylated. nii.ac.jp

The oxidative decarboxylation of this compound (a C16 fatty acid) results in the formation of a fatty aldehyde with one less carbon atom. dducollegedu.ac.innih.gov Specifically, the product is pentadecanal, a C15 fatty aldehyde. nih.gov Research on the alpha-oxidation pathway in plants has explicitly identified pentadecanal as the Cn-1 product following the enzymatic processing of palmitic acid via 2-hydroxy and this compound intermediates. nih.gov This transformation represents the "carbon chain shortening" aspect of the metabolic pathway. Pentadecanal is a long-chain fatty aldehyde, which can then be further metabolized. contaminantdb.ca

A direct consequence of decarboxylation is the release of the removed carboxyl group in the form of carbon dioxide (CO₂). nih.govnih.gov The complete oxidation of the first carbon of the original palmitic acid chain is realized in this step. derangedphysiology.com Studies using radiolabeled [1-¹⁴C]palmitic acid have confirmed the production of ¹⁴CO₂ during its conversion to pentadecanal, substantiating the release of carbon dioxide during the alpha-oxidation sequence where this compound is an intermediate. nih.gov

Formation of Shorter-Chain Fatty Aldehydes (e.g., Pentadecanal)

Role as a Biochemical Intermediate in Broader Metabolic Contexts

Beyond its immediate degradation, this compound serves as a transient but essential intermediate within the broader landscape of lipid metabolism.

This compound is a definitive intermediate in the fatty acid alpha-oxidation pathway. nih.gov This pathway is particularly important for the metabolism of fatty acids that are branched at the beta-carbon, but it also occurs for straight-chain fatty acids like palmitic acid. microbenotes.comlibretexts.org The sequence begins with the hydroxylation of the alpha-carbon of the fatty acid (palmitic acid) to form 2-hydroxy palmitic acid. This is followed by an oxidation step where the hydroxyl group is converted to a keto group, yielding this compound. microbenotes.comdducollegedu.ac.in The subsequent oxidative decarboxylation of this compound completes the removal of one carbon unit. nih.govnih.gov

Table 1: Intermediates in the Alpha-Oxidation of Palmitic Acid

| Order | Compound Name | Chemical Formula | Role |

| 1 | Palmitic Acid | C₁₆H₃₂O₂ | Starting Substrate |

| 2 | 2-Hydroxy Palmitic Acid | C₁₆H₃₂O₃ | First Intermediate |

| 3 | This compound | C₁₆H₃₀O₃ | Second Intermediate |

| 4 | Pentadecanal | C₁₅H₃₀O | Product (Shorter-Chain Aldehyde) |

| 5 | Pentadecanoic Acid | C₁₅H₃₀O₂ | Product (Shorter-Chain Fatty Acid) |

The alpha-oxidation of an even-numbered fatty acid like palmitic acid (C16) directly leads to the production of an odd-numbered fatty acid. dducollegedu.ac.in The primary product of this compound's decarboxylation is pentadecanal (C15), which is subsequently oxidized to form pentadecanoic acid (C15). nih.gov Pentadecanoic acid is a saturated odd-chain fatty acid. wikipedia.org This pathway provides a mechanism for organisms to synthesize odd-chain fatty acids, which, while less common than even-chain fatty acids, play specific biological roles. wikipedia.org The degradation of these odd-chain fatty acids eventually yields propionyl-CoA, which can enter different metabolic routes, including gluconeogenesis in some contexts. wikipedia.orgdducollegedu.ac.in Therefore, the formation of this compound and its subsequent degradation is a direct link between the metabolism of even- and odd-numbered fatty acid pools.

Analytical Methodologies for the Detection and Quantification of 2-keto Palmitic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 2-keto palmitic acid from complex biological matrices. Both gas and liquid chromatography, coupled with mass spectrometry, provide the high sensitivity and selectivity needed for reliable analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, α-keto acids like this compound are generally nonvolatile and can be unstable at the high temperatures used in GC analysis. mdpi.com Consequently, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC separation.

Common derivatization procedures for keto acids prior to GC analysis include the formation of silylated oximes or quinoxalinol derivatives. asianpubs.org For instance, a method developed for the analysis of several α-keto acids, including the shorter-chain analogue 2-oxohexanoic acid, utilized 1,2-propylenediamine as a derivatizing reagent. asianpubs.org This reaction forms a stable derivative that can be readily separated and detected by GC with flame ionization detection (FID) or mass spectrometry. asianpubs.org The analysis of fatty acids by GC-MS typically requires a derivatization step, such as methylation, to convert them into fatty acid methyl esters (FAMEs). tandfonline.com In the context of oxidized fatty acids, which include keto acids, GC analysis can be complex due to the presence of numerous minor peaks, which may require a hydrogenation step to simplify the chromatogram for better quantification. aocs.org

Research has demonstrated the use of GC-MS for the analysis of a synthesized β-keto palmitic acid, showcasing a clear chromatographic peak and corresponding mass spectrum for the purified compound. researchgate.net GC-MS is also broadly used to identify secondary lipid oxidation products like aldehydes and ketones in various food and biological systems. mdpi.com

Table 1: GC-MS Analysis Parameters for Keto Acids

This table is a representative example based on typical methodologies for fatty and keto acid analysis.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | 1,2-propylenediamine, BSTFA, HMDS | asianpubs.org, unipi.it |

| Column | Fused silica capillary (e.g., HP-5MS) | unipi.it |

| Injection Mode | Splitless | unipi.it, jppres.com |

| Carrier Gas | Helium | jppres.com, karger.com |

| Ionization Mode | Electron Impact (EI, 70 eV) | unipi.it |

| Detection Mode | Full Scan (m/z 50-700) and/or SIM | unipi.it, karger.com |

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), has become a leading and versatile analytical approach for metabolomics, including the analysis of this compound. mdpi.com LC-MS allows for the detection of a wide range of metabolites with varying chemical properties and concentrations, often with less stringent sample preparation requirements compared to GC-MS. mdpi.com

While some methods have been developed for the direct analysis of keto acids, mdpi.com derivatization is frequently employed to improve chromatographic retention, enhance ionization efficiency, and increase detection sensitivity. mdpi.com Several derivatizing reagents are effective for α-keto acids.

o-Phenylenediamine (OPD): This is a widely used reagent that reacts with the α-keto group to form a stable, fluorescent, and easily ionizable quinoxalinone derivative. mdpi.com, nih.gov This allows for highly sensitive detection by both fluorescence detectors and mass spectrometers.

1,2-Diamino-4,5-methylenedioxybenzene (DMB): Similar to OPD, DMB is used to create fluorescent derivatives for sensitive HPLC analysis. rsc.org, mdpi.com

Phenylhydrazine (PH): This reagent is used to stabilize highly reactive α-keto acids at the point of sample collection, preventing their degradation during storage and processing. mdpi.com, acs.org The resulting phenylhydrazone derivatives also show enhanced signal in mass spectrometry. mdpi.com

O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBOA): Derivatization with PFBOA has been successfully used in a comprehensive LC-MS/MS method for the analysis of ten different keto acids. jst.go.jp

These methods typically use reversed-phase chromatography, with C18 columns being the most common stationary phase for separating the derivatized keto acids. mdpi.com The development of Ultra-Fast Liquid Chromatography (UFLC) systems has further improved throughput, with analysis times of less than 5 minutes per sample. nih.gov

Table 2: HPLC-MS Methodologies for α-Keto Acid Analysis

| Target Analytes | Derivatization Reagent | Chromatographic System | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Branched-Chain Keto Acids | o-Phenylenediamine (OPD) | UFLC on C18 column | MS/MS (MRM) | High-throughput method (<5 min) with a wide dynamic range (7.8–32,000 nM). | nih.gov |

| Branched-Chain Keto Acids | None (Direct analysis) | HPLC on C18 column | Q-TOF/MS | Simple method avoiding tedious derivatization; uses methanol for protein removal. | mdpi.com |

| Six α-Keto Acids | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | HPLC on C18 column | Fluorescence | Achieved low limits of detection (1.3-5.4 nM). | rsc.org |

| Ten α- and β-Keto Acids | O-(2,3,4,5,6-pentafluorobenzyl)oxime | LC | MS/MS (MRM) | Good reproducibility (CV 1.1–4.7%) and recovery (96–109%). | jst.go.jp |

| Reactive α-Keto Acids | Phenylhydrazine (PH) | UHPLC | MS/MS | Stabilizes highly reactive keto acids during sample quenching and processing. | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances and to convert this compound into a form that is optimal for chromatographic analysis. This is particularly important for metabolomics studies where a wide range of molecules is present.

Derivatization is a key strategy in the metabolomic analysis of α-keto acids for several reasons. These compounds are often unstable and can easily degrade or decarboxylate during sample processing. mdpi.com, acs.org Furthermore, their inherent polarity can lead to poor retention on common reversed-phase chromatographic columns and inefficient ionization in mass spectrometry. mdpi.com

Chemical derivatization addresses these challenges by:

Stabilizing the Molecule: Reagents like phenylhydrazine can "quench" the reactivity of α-keto acids, preventing further degradation upon sample collection. mdpi.com, acs.org

Enhancing Chromatographic Separation: The addition of a chemical group can alter the polarity of the analyte, improving its retention and separation from other metabolites. mdpi.com

Increasing Detection Sensitivity: Derivatization can introduce a chromophore or fluorophore for UV or fluorescence detection, or a group that is easily ionized for mass spectrometry, thereby significantly lowering the limits of detection. mdpi.com, rsc.org For instance, the aromatic ring added by phenylhydrazine enhances the MS signal. mdpi.com

The choice of derivatization reagent depends on the analytical platform and the specific keto acids of interest. Reagents like OPD and DMB react selectively with the α-dicarbonyl structure of α-keto acids to form cyclic compounds, which are ideal for fluorescence or specific MS detection modes. mdpi.com, mdpi.com Other strategies involve derivatizing the carboxylic acid group using reagents like 4-bromo-N-methylbenzylamine. nih.gov This comprehensive approach allows for the accurate and sensitive quantification of low-abundance α-keto acids in complex biological matrices such as plasma, serum, and tissue extracts. jst.go.jp, researchgate.net

Table 3: Common Derivatization Reagents for α-Keto Acid Analysis

| Derivatization Reagent | Target Functional Group | Analytical Platform | Purpose | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (OPD) | α-Keto Acid | HPLC-Fluorescence, LC-MS | Forms fluorescent/ionizable quinoxalinone derivatives. | mdpi.com, nih.gov, mdpi.com |

| Phenylhydrazine (PH) | α-Keto Acid | LC-MS | Stabilizes reactive keto acids and enhances MS signal. | mdpi.com, acs.org |

| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | α-Keto Acid | HPLC-Fluorescence | Forms highly fluorescent derivatives for sensitive detection. | rsc.org, mdpi.com |

| O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBOA) | Keto Group | LC-MS/MS | Forms stable derivatives for comprehensive keto acid profiling. | jst.go.jp |

| 1,2-Propylenediamine | α-Keto Acid | GC-FID, GC-MS | Forms volatile quinoxalinol derivatives for GC analysis. | asianpubs.org |

| Silylating Agents (e.g., BSTFA) | Carboxyl, Hydroxyl Groups | GC-MS | Increases volatility and thermal stability for GC analysis. | unipi.it |

Research Applications and Experimental Utility of 2-keto Palmitic Acid and Its Analogs

Utilization of Fluorescent Analogs (e.g., 2-(9-Anthroyl)palmitic Acid) in Biological Research

Fluorescent analogs of fatty acids, such as 2-(9-Anthroyl)palmitic acid, are instrumental tools in biological research. ontosight.ai These molecules mimic natural fatty acids but contain a fluorescent group, the anthroyl moiety, which allows for their visualization and tracking within living systems. ontosight.ai The anthroyl group is a planar, ring-shaped molecule that absorbs and emits light at specific wavelengths, making it ideal for fluorescence microscopy and spectroscopy. ontosight.ai This property enables detailed investigation into the roles of fatty acids in various cellular processes.

The fluorescent analog 2-(9-Anthroyl)palmitic acid is widely used to study the intricate pathways of lipid metabolism and transport within cells. ontosight.ai Researchers utilize these probes to trace how fatty acids are taken up, processed, and distributed. For instance, studies have employed this analog to observe the metabolism of fatty acids in adipocytes (fat cells) and to visualize the formation and dynamics of lipid droplets and lipoproteins. ontosight.ai By tracking the fluorescent signal, scientists can gain insights into the synthesis, storage, and breakdown of lipids, processes that are fundamental to cellular energy homeostasis. ontosight.ai The metabolism of palmitic acid is a complex interplay of pathways including triglyceride formation for energy storage and beta-oxidation for ATP production. metwarebio.com

The structure and fluidity of cell membranes are critical for their function, influencing processes like cell signaling and transport. ontosight.ai Fluorescent fatty acid analogs, including 2-(9-Anthroyl)palmitic acid and its positional isomers like 12-(9-anthroyl) stearic acid, serve as powerful probes of the membrane environment. oup.comresearchgate.net When incorporated into the phospholipid bilayer, the fluorescent properties of the anthroyl group are sensitive to its local environment. pnas.org

Researchers measure parameters like fluorescence anisotropy and excited-state lifetime to deduce information about membrane fluidity, lipid packing, and phase transitions. capes.gov.brnih.gov Studies using these probes have revealed gradients in polarity and fluidity across the membrane bilayer and have identified lipid reorganizations that occur at specific temperatures. capes.gov.br For example, research on dipalmitoylphosphatidylcholine vesicles showed that the location of the anthroyl group along the fatty acid chain influences the degree to which it perturbs the membrane's gel-liquid crystalline transition. researchgate.net These investigations provide a detailed picture of the physical state of the lipid bilayer, which is essential for understanding membrane function. capes.gov.br

| Probe Application | Key Findings | Model System | Reference(s) |

| Membrane Fluidity | A decreasing polarity gradient exists from the aqueous interface to the membrane interior. | Bovine Adrenal Cortex Microsomes | capes.gov.br |

| Phase Transition | The probe shifted the onset of the liquid-condensed/liquid-expanded phase transition. | Dipalmitoylphosphatidylcholine Monolayers | researchgate.net |

| Lipid Reorganization | A lipid reorganization occurs around 27°C in the C16 region of the membrane. | Complete Membranes | capes.gov.br |

| Probe Perturbation | The anthroyl group's location affects the perturbation of the bilayer transition temperature. | DPPC Vesicles | researchgate.net |

This table summarizes key findings from studies using anthroyl-labeled fatty acids to investigate membrane dynamics.

The function of many membrane proteins is modulated by their interactions with specific lipids in the surrounding bilayer. ontosight.ai Fluorescent analogs like 2-(9-Anthroyl)palmitic acid are used to explore these crucial interactions. ontosight.aioup.com By observing changes in the fluorescence signal upon protein binding or conformational changes, researchers can study the lipid environment around a protein and how it influences protein function. libretexts.org

A notable study investigated the interaction between the thyroid-stimulating hormone (TSH) receptor and the cell membrane. oup.com Using 2-(9-anthroyl) palmitic acid, researchers demonstrated that the binding of TSH to its receptor is dependent on the fluidity of the membrane lipids. oup.com A reduction in membrane fluidity, as detected by the fluorescent probe, led to a decrease in hormone binding, highlighting the critical role of the lipid environment in receptor function. oup.com

Fluorescence microscopy techniques, such as widefield and confocal microscopy, allow for the direct visualization of fluorescently tagged molecules within cells. licorbio.com 2-(9-Anthroyl)palmitic acid's inherent fluorescence makes it an excellent tool for these applications, enabling researchers to see where and how fatty acids are distributed in subcellular compartments. ontosight.ai This analog has been used to visualize lipid droplets and lipoproteins in cells, providing direct visual evidence of lipid trafficking and storage. ontosight.ai Advanced techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to study processes at the cell surface with high resolution, such as membrane dynamics and protein interactions. licorbio.com The ability to visualize these processes in real-time within living cells provides invaluable insights into cellular function. nih.gov

| Microscopy Technique | Application with Fluorescent Analogs | Key Advantage | Reference(s) |

| Widefield Fluorescence | Visualizing lipid distribution across large cell populations. | Fast acquisition of large fields of view. | licorbio.com |

| Confocal Microscopy | High-resolution imaging of subcellular lipid structures like lipid droplets. | Eliminates out-of-focus light for enhanced image clarity. | licorbio.com |

| TIRF Microscopy | Studying protein-lipid interactions and receptor dynamics at the cell surface. | Excellent contrast and z-axis resolution for surface-bound molecules. | licorbio.com |

This table outlines the application of different fluorescence microscopy techniques for visualizing fluorescent fatty acid analogs in cells.

Analysis of Protein-Lipid Interactions

Role as a Substrate or Product in In Vitro Enzymatic Reaction Studies

2-Keto palmitic acid serves as a valuable compound in biochemical research for studying enzymatic reactions. smolecule.com As the 2-oxo derivative of palmitic acid, it can act as a substrate or be a product in reactions central to lipid metabolism. smolecule.comnih.gov In vitro studies, which are conducted in a controlled environment outside of a living organism, allow for the detailed characterization of enzyme kinetics and mechanisms. For example, this compound can be used as a model compound to investigate enzymes involved in fatty acid metabolism and the formation of ketone bodies. smolecule.com Furthermore, studies on P450 enzymes have shown that fatty acids like palmitic acid can serve as substrates for enzymatic decarboxylation, leading to the formation of other molecules. asm.org The use of palmitoyl-CoA analogs in in vitro assays has also been crucial for understanding the mechanism of protein S-acylation by zDHHC family enzymes. royalsocietypublishing.org

Applications in Investigating Fatty Acid Oxidation Mechanisms in Model Organisms

Investigating the mechanisms of fatty acid oxidation (FAO) is crucial for understanding energy metabolism in health and disease. Model organisms, such as pigs and mice, are often used for these studies. mdpi.comnih.gov While direct studies using this compound are specific, the broader study of palmitic acid oxidation provides context for its metabolic fate. In suckling neonatal pigs, the in vitro oxidation of radiolabeled palmitic acid in kidney tissues was measured to understand the effects of different dietary energy sources. mdpi.com These studies revealed that FAO could be influenced by factors like the availability of carnitine and the type of dietary fat, which can be either anaplerotic (replenishing TCA cycle intermediates) or ketogenic (producing ketone bodies). mdpi.com

In mouse models of diabetic cardiomyopathy, a high-fat diet rich in palmitic acid was shown to enhance fatty acid oxidation and ketogenesis. nih.gov This was associated with the upregulation of key mitochondrial enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) and β-hydroxybutyrate dehydrogenase (BDH1), which are central to the production of ketone bodies from fatty acid breakdown. nih.gov Such studies demonstrate how the metabolism of long-chain fatty acids is adapted in different physiological and pathological states, providing a framework for understanding the role of their keto-derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.